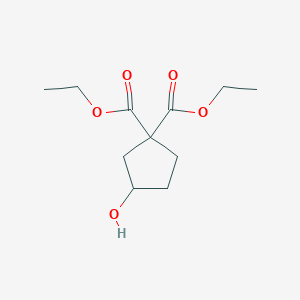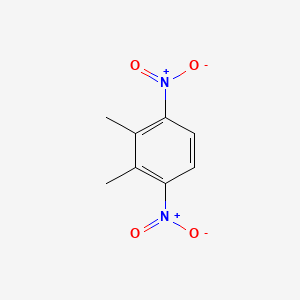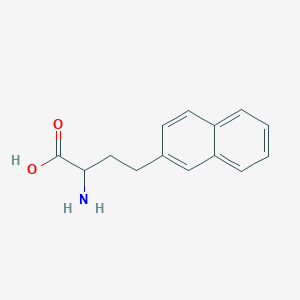
4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
Descripción general
Descripción
“4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol” is a chemical compound with the CAS Number: 139503-12-1 . It has a molecular weight of 214.21 . The compound appears as a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of this compound involves a reaction with magnesium in tetrahydrofuran under an inert atmosphere . The reaction solution is then quenched by the addition of NH4Cl and the solution is extracted with EtOAc, washed with NaCl (sat), dried over MgS0 4, filtered, concentrated, and purified by ISCO Si0 2 chromatography . This process yields this compound in a yield of 71% .Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C11H12F2O2/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.21 . It appears as a white to yellow powder or crystals .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A derivative of tetrahydro-2H-pyran-4-ol, through condensation with aryl Grignard reagents, has been studied for its synthesis and conformational properties. This research has led to the understanding of its structural characteristics, supported by IR spectra, NMR spectral analyses, and single-crystal X-ray diffraction analysis, providing insights into the pseudo equatorial position of the aryl group and the flattened heterocyclic ring near the sulfur end of the molecule (Tran et al., 2005).
Medicinal Chemistry Applications
Although your request specifically excluded drug use and dosage information, it's noteworthy to mention that compounds within this chemical class, such as substituted-[(3R)-amino-2-(2,5-difluorophenyl)]tetrahydro-2H-pyran analogs, have been evaluated for their potential as selective and orally active inhibitors in medicinal chemistry, leading to significant developments like omarigliptin (Chen et al., 2015).
Advanced Synthetic Applications
Innovative synthetic strategies have been explored using this chemical scaffold, such as the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives through tandem Prins-type cyclization, showcasing a modular approach for constructing complex polycyclic architectures in natural products (Someswarao et al., 2018).
Crystallographic Studies
The crystallographic analysis of related compounds, such as 9-(2,4-Difluorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione, has provided valuable information on the molecular conformation and interactions within the crystal lattice, contributing to the broader understanding of the structural aspects of such compounds (Begum et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3,5-difluorophenyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOXCRBWNOMXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598602 | |
| Record name | 4-(3,5-Difluorophenyl)oxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139503-12-1 | |
| Record name | 4-(3,5-Difluorophenyl)oxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)




![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)







